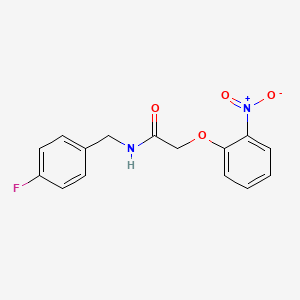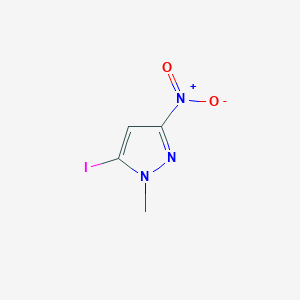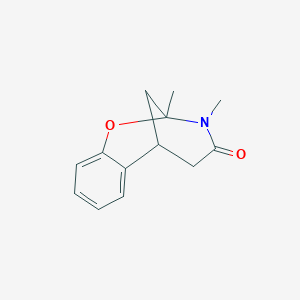
N-(4-fluorobenzyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound features a benzyl group substituted with a fluorine atom and a phenoxy group substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with ammonia or an amine to form 4-fluorobenzylamine.
Acylation Reaction: The 4-fluorobenzylamine is then acylated with 2-(2-nitrophenoxy)acetyl chloride to form the target compound, N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH^-), amines, or thiols.
Major Products
Reduction: The major product would be N1-(4-FLUOROBENZYL)-2-(2-AMINOPHENOXY)ACETAMIDE.
Substitution: Depending on the nucleophile, products could include N1-(4-HYDROXYBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE or N1-(4-AMINOBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE.
Applications De Recherche Scientifique
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N1-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-CHLOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(4-METHYLBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N~1~-(4-FLUOROBENZYL)-2-(2-NITROPHENOXY)ACETAMIDE is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to affect the electronic properties of molecules, potentially enhancing their interactions with biological targets.
Propriétés
Formule moléculaire |
C15H13FN2O4 |
|---|---|
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c16-12-7-5-11(6-8-12)9-17-15(19)10-22-14-4-2-1-3-13(14)18(20)21/h1-8H,9-10H2,(H,17,19) |
Clé InChI |
FDDBIRAIZGWDBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetraethyl 2,2'-[pentane-1,5-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10903901.png)
![2-chloro-N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(3-iodo-4,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10903902.png)

![2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10903914.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903929.png)
![2-({4-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B10903946.png)
![N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903953.png)
![(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one](/img/structure/B10903958.png)

